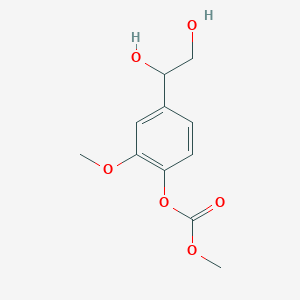
4-(1,2-Dihydroxyethyl)-2-methoxyphenyl methyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2-Dihydroxyethyl)-2-methoxyphenyl methyl carbonate is an organic compound with a complex structure that includes both hydroxyl and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Dihydroxyethyl)-2-methoxyphenyl methyl carbonate typically involves the reaction of 4-(1,2-Dihydroxyethyl)-2-methoxyphenol with methyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually include a temperature range of 0-5°C to prevent any side reactions and ensure a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and increases safety.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,2-Dihydroxyethyl)-2-methoxyphenyl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The carbonate group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(1,2-Dihydroxyethyl)-2-methoxyphenyl methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: Utilized in the production of polymers and resins with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(1,2-Dihydroxyethyl)-2-methoxyphenyl methyl carbonate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s overall bioactivity. The carbonate group can undergo hydrolysis, releasing carbon dioxide and forming the corresponding phenol derivative.
Comparación Con Compuestos Similares
Similar Compounds
4-(1,2-Dihydroxyethyl)-2-methoxyphenol: Similar structure but lacks the carbonate group.
4-Hydroxy-2-methoxyphenyl methyl carbonate: Similar but lacks the dihydroxyethyl group.
4-(1,2-Dihydroxyethyl)-2-methoxyphenyl acetate: Similar but has an acetate group instead of a carbonate group.
Uniqueness
4-(1,2-Dihydroxyethyl)-2-methoxyphenyl methyl carbonate is unique due to the presence of both hydroxyl and methoxy groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications, particularly in drug delivery and polymer synthesis.
Propiedades
Número CAS |
141891-43-2 |
|---|---|
Fórmula molecular |
C11H14O6 |
Peso molecular |
242.22 g/mol |
Nombre IUPAC |
[4-(1,2-dihydroxyethyl)-2-methoxyphenyl] methyl carbonate |
InChI |
InChI=1S/C11H14O6/c1-15-10-5-7(8(13)6-12)3-4-9(10)17-11(14)16-2/h3-5,8,12-13H,6H2,1-2H3 |
Clave InChI |
JOBWJMFKJSQDGW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(CO)O)OC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(2H-1,3-Benzodioxol-5-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12528978.png)
![1,3-Benzenediol, 4-[1-methyl-7-(trifluoromethyl)-1H-indazol-3-yl]-](/img/structure/B12528984.png)
![1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)-](/img/structure/B12528987.png)
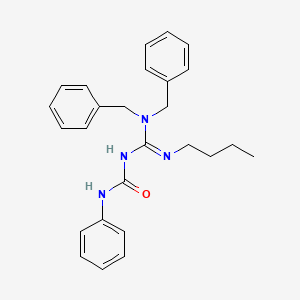
![{1-Benzyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazol-3-yl}methanol](/img/structure/B12529007.png)
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine](/img/structure/B12529011.png)
![Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate](/img/structure/B12529023.png)
![3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde](/img/structure/B12529031.png)
![[1,1'-Biphenyl]-4-amine, N,N-dimethyl-2'-nitro-](/img/structure/B12529035.png)
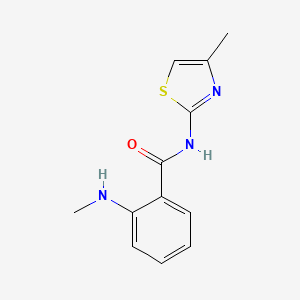
![1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene](/img/structure/B12529056.png)
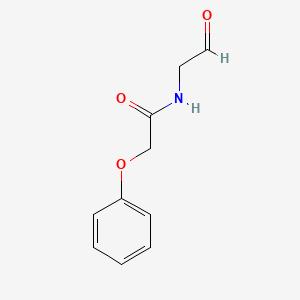
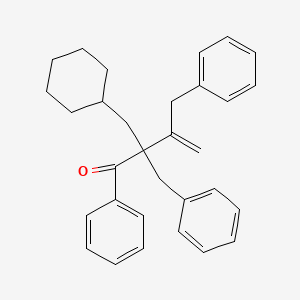
methanone](/img/structure/B12529066.png)
